(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
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Overview
Description
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring both an amino group and a chloro group on a phenyl-substituted butanol backbone, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific reductases allows for the high-yield production of this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino and chloro groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Hydroxybupropion hydrochloride: This compound shares a similar structural framework but differs in its functional groups and biological activity.
(2S,3S)-H-Abu(3-N3)-OH hydrochloride: Another structurally related compound used in click chemistry.
Uniqueness
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications.
Properties
IUPAC Name |
(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFFFFLPZDDWLI-BAUSSPIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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